molecular formula C16H17FN2O2 B2752293 2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide CAS No. 1356629-39-4

2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide

Katalognummer B2752293
CAS-Nummer: 1356629-39-4
Molekulargewicht: 288.322
InChI-Schlüssel: XIBISZFIOHJBAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide, also known as FH535, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a synthetic compound that was first synthesized by researchers at the University of California, Los Angeles (UCLA) in 2002. Since then, FH535 has been used in numerous scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.

Wirkmechanismus

2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide inhibits the Wnt/β-catenin signaling pathway by targeting two key proteins, TCF/LEF and β-catenin. TCF/LEF is a transcription factor that binds to DNA and activates genes involved in cell proliferation and survival. β-catenin is a protein that regulates TCF/LEF activity by binding to it and promoting gene expression. This compound binds to both TCF/LEF and β-catenin, preventing their interaction and inhibiting the activation of genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast, colon, and pancreatic cancer cells. It has also been shown to inhibit cancer cell migration and invasion, which are critical processes for cancer metastasis (spread to other parts of the body). In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide in lab experiments is its specificity for the Wnt/β-catenin signaling pathway. This allows researchers to investigate the effects of inhibiting this pathway on cancer cell growth and survival. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo (in living organisms). In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Zukünftige Richtungen

There are several potential future directions for research on 2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway. Another area of interest is the investigation of this compound in combination with other cancer therapies, such as immunotherapy or targeted therapy. Finally, further research is needed to determine the safety and efficacy of this compound in clinical trials, which could lead to its potential use as a cancer therapeutic agent.

Synthesemethoden

The synthesis of 2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide involves several steps, starting with the reaction of 2-fluoropyridine-4-carboxylic acid with thionyl chloride to form 2-fluoropyridine-4-carbonyl chloride. The resulting compound is then reacted with 2-(2-hydroxyethyl)aniline and 2-phenylethylamine to yield this compound. The overall yield of the synthesis is approximately 30%, and the compound can be purified by column chromatography.

Wissenschaftliche Forschungsanwendungen

2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide has been extensively studied in the field of cancer research due to its potential as a therapeutic agent. It has been shown to inhibit the Wnt/β-catenin signaling pathway, which plays a critical role in cancer cell proliferation and survival. Inhibition of this pathway has been shown to induce apoptosis (cell death) in cancer cells, making it a promising target for cancer therapy.

Eigenschaften

IUPAC Name

2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c17-15-12-14(6-8-18-15)16(21)19(10-11-20)9-7-13-4-2-1-3-5-13/h1-6,8,12,20H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBISZFIOHJBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CCO)C(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.